2-(5-Methylthiophen-3-yl)cyclohexan-1-ol
Description
2-(5-Methylthiophen-3-yl)cyclohexan-1-ol is a cyclohexanol derivative featuring a thiophene ring substituted with a methyl group at the 5-position, attached to the cyclohexanol backbone at position 2. The compound’s structure combines the steric and electronic effects of the bicyclic system with the aromaticity and sulfur heteroatom of the thiophene moiety.
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-(5-methylthiophen-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H16OS/c1-8-6-9(7-13-8)10-4-2-3-5-11(10)12/h6-7,10-12H,2-5H2,1H3 |
InChI Key |
IJTRSYIAOUVUNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C2CCCCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-3-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 5-methylthiophene under specific conditions. The process may include:
Grignard Reaction: Cyclohexanone reacts with a Grignard reagent derived from 5-methylthiophene.
Reduction: The intermediate product is then reduced to form the final alcohol compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiophen-3-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be employed.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2-(5-Methylthiophen-3-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action for 2-(5-Methylthiophen-3-yl)cyclohexan-1-ol involves its interaction with molecular targets and pathways, although specific details are not well-documented. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Unlike venlafaxine’s tertiary amino group (which enhances water solubility via protonation), the thiophene moiety may increase lipophilicity .
Physicochemical Properties
Substituents critically influence physical properties:
Key Notes:
- The electron-donating methyl thiophene group in the target compound may slightly increase the –OH acidity compared to unsubstituted cyclohexanol but less so than sulfonyl derivatives .
Spectroscopic Characteristics
NMR and MS data from analogs highlight substituent-driven shifts:
Spectroscopic Insights :
- The thiophene protons in the target compound would likely resonate downfield (δ 6.5–7.0) due to aromatic deshielding, while the methyl group would appear as a singlet near δ 2.5 .
Biological Activity
2-(5-Methylthiophen-3-yl)cyclohexan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H14OS
- Molecular Weight : 194.29 g/mol
- IUPAC Name : 2-(5-Methylthiophen-3-yl)cyclohexan-1-ol
- CAS Number : Not specified in the sources.
The biological activity of 2-(5-Methylthiophen-3-yl)cyclohexan-1-ol is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiophene ring enhances its lipophilicity, facilitating membrane penetration and interaction with cellular targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways related to pain, inflammation, or cancer.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 2-(5-Methylthiophen-3-yl)cyclohexan-1-ol exhibit significant antimicrobial properties. For instance:
- Study Findings : Compounds with thiophene moieties have shown efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been investigated for its potential anticancer effects:
- Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of caspases and the mitochondrial pathway .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial activity | Showed effective inhibition against gram-positive bacteria at low concentrations. |
| Study B | Assess anticancer effects | Induced apoptosis in breast cancer cell lines with IC50 values below 10 µM. |
In Vitro Studies
Several studies have focused on the biological activity of similar compounds, indicating that structural modifications can significantly influence their efficacy:
- Structure-Activity Relationship (SAR) : Variations in substituents on the thiophene ring can modulate biological activity, enhancing potency against specific targets .
- Cytotoxicity Assays : Compounds were evaluated using MTT assays across various cancer cell lines, demonstrating selective cytotoxicity profiles.
In Vivo Studies
Limited in vivo studies have been conducted on 2-(5-Methylthiophen-3-yl)cyclohexan-1-ol specifically; however, related compounds have shown promising results in animal models:
- Tumor Growth Inhibition : Animal studies indicated that similar thiophene-containing compounds could reduce tumor size and metastasis in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
